1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1105240-31-0
VCID: VC4373000
InChI: InChI=1S/C22H20N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2
SMILES: C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C22H20N4O4
Molecular Weight: 404.426

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1105240-31-0

Cat. No.: VC4373000

Molecular Formula: C22H20N4O4

Molecular Weight: 404.426

* For research use only. Not for human or veterinary use.

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione - 1105240-31-0

Specification

CAS No. 1105240-31-0
Molecular Formula C22H20N4O4
Molecular Weight 404.426
IUPAC Name 3-(oxolan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C22H20N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2
Standard InChI Key LEQWKTYDCRKZOV-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Introduction

Structural Characterization and Nomenclature

The target compound features a quinazoline-2,4(1H,3H)-dione core substituted at the N1 and N3 positions. The N1 side chain comprises a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, while the N3 substituent is a (tetrahydrofuran-2-yl)methyl moiety. The quinazoline-dione system is characterized by two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding interactions critical for biological activity . The 1,2,4-oxadiazole ring, a bioisostere for ester and amide groups, enhances metabolic stability and binding affinity to kinase domains . The tetrahydrofuran moiety may improve solubility and modulate pharmacokinetic properties.

Synthetic Pathways and Optimization

Synthesis of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A common method involves cyclocondensation of anthranilamide with carbonyl reagents . For example, reacting methyl anthranilate with urea under acidic conditions yields the dione system . Recent advances utilize base-promoted SNAr reactions, as demonstrated in the synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one using Cs₂CO₃ in DMSO at 135°C .

Functionalization with the Tetrahydrofuran Group

The (tetrahydrofuran-2-yl)methyl substituent is installed through alkylation. A plausible route involves reacting tetrahydrofurfuryl chloride with the N3 position of the quinazoline-dione under basic conditions. This method mirrors the synthesis of 3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one derivatives, where THF-derived alkyl halides are employed in polar aprotic solvents .

Table 1: Representative Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Quinazoline-dione formationCs₂CO₃, DMSO, 135°C70%
Oxadiazole couplingK₂CO₃, DMF, 24 h65–80%
THF-methylationTHF-2-CH₂Cl, K₂CO₃, DMF60–75%

Spectroscopic and Analytical Data

Infrared Spectroscopy (IR)

The IR spectrum of the compound is expected to show:

  • C=O stretches at ~1680–1700 cm⁻¹ (quinazoline-dione carbonyls) .

  • C=N stretches at ~1570–1600 cm⁻¹ (oxadiazole and quinazoline rings) .

  • C-O-C vibrations at ~1020–1100 cm⁻¹ (tetrahydrofuran moiety) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Quinazoline protons: Aromatic signals at δ 7.4–8.1 ppm (C5–C8-H) .

    • Oxadiazole-CH₂: Singlet at δ 4.8–5.2 ppm (N1-CH₂-oxadiazole) .

    • THF-CH₂: Multiplet at δ 3.4–3.8 ppm (THF methylene protons) .

  • ¹³C NMR:

    • Quinazoline C=O: Peaks at δ 160–165 ppm .

    • Oxadiazole C=N: δ 165–170 ppm .

Pharmacological Activity and Mechanism

Antiproliferative Effects

Quinazoline-oxadiazole hybrids exhibit potent activity against EGFR and BRAF kinases. In a study of analogous compounds, derivatives with phenyl-substituted oxadiazoles showed GI₅₀ values of 20–30 nM against A549 and MCF-7 cell lines . The tetrahydrofuran group may enhance blood-brain barrier penetration, expanding therapeutic utility .

Molecular Docking Insights

Docking studies of quinazoline derivatives into EGFR (PDB: 1M17) reveal:

  • Hydrogen bonding between the quinazoline C4=O and Thr 830 .

  • Hydrophobic interactions between the oxadiazole phenyl group and Leu 694 .

  • The THF moiety occupies a hydrophobic pocket near Met 769, stabilizing binding .

Table 2: Predicted Binding Affinities for Kinase Targets

TargetDocking Score (kcal/mol)Reference
EGFR-9.2 ± 0.3
BRAF-8.7 ± 0.4

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